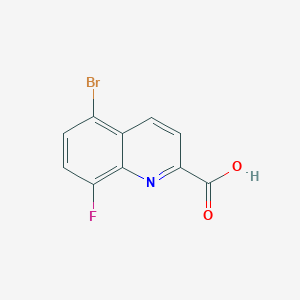
1-Bromo-4-(1-methoxyethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-methoxyethyl)naphthalene is an organic compound with the molecular formula C13H13BrO. This compound is a derivative of naphthalene, where a bromine atom is substituted at the first position and a 1-methoxyethyl group is substituted at the fourth position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-methoxyethyl)naphthalene can be synthesized through several methods. One common method involves the bromination of 4-(1-methoxyethyl)naphthalene using bromine in the presence of a catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(1-methoxyethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-cyano-4-(1-methoxyethyl)naphthalene, 1-amino-4-(1-methoxyethyl)naphthalene, and 1-thio-4-(1-methoxyethyl)naphthalene.
Oxidation Reactions: Products include 1-bromo-4-(1-formylethyl)naphthalene and 1-bromo-4-(1-carboxyethyl)naphthalene.
Reduction Reactions: The major product is 4-(1-methoxyethyl)naphthalene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-methoxyethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of biological pathways and interactions, particularly in the development of brominated compounds with potential biological activity.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1-methoxyethyl)naphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
1-Bromo-4-(1-methoxyethyl)naphthalene can be compared with other similar compounds such as:
1-Bromo-4-methylnaphthalene: This compound lacks the methoxyethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-2-(1-methoxyethyl)naphthalene: The position of the methoxyethyl group affects the compound’s reactivity and the types of reactions it can undergo.
1-Chloro-4-(1-methoxyethyl)naphthalene: The substitution of bromine with chlorine alters the compound’s reactivity and the conditions required for its reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
Propiedades
Fórmula molecular |
C13H13BrO |
|---|---|
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
1-bromo-4-(1-methoxyethyl)naphthalene |
InChI |
InChI=1S/C13H13BrO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,1-2H3 |
Clave InChI |
VEWUOALUOCHEMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



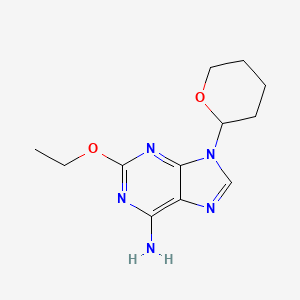
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
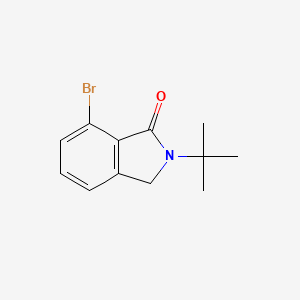
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
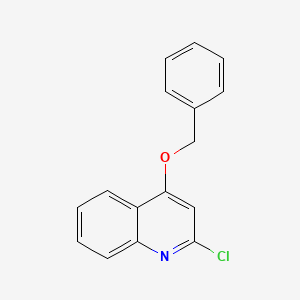
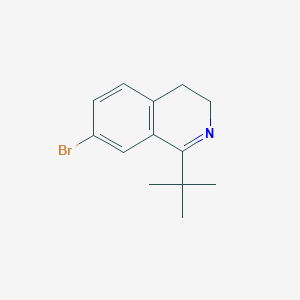
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
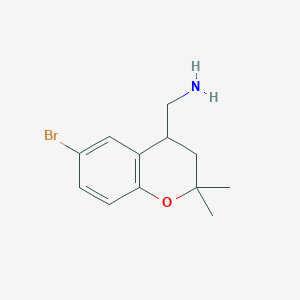
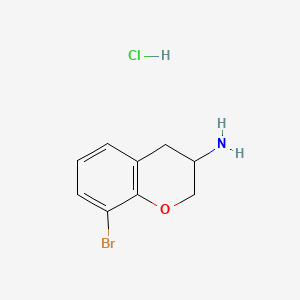
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
